6-Chloro-7-methyl-1H-indole-2-carbaldehyde
CAS No.: 883529-78-0
Cat. No.: VC4056543
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883529-78-0 |
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Molecular Formula | C10H8ClNO |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 6-chloro-7-methyl-1H-indole-2-carbaldehyde |
Standard InChI | InChI=1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Standard InChI Key | GVYXEDLXHCERMZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1NC(=C2)C=O)Cl |
Canonical SMILES | CC1=C(C=CC2=C1NC(=C2)C=O)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s indole backbone consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Key substituents include:
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Chlorine at position 6, enhancing electrophilic substitution reactivity.
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Methyl group at position 7, influencing steric and electronic properties.
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Formyl group at position 2, enabling participation in condensation and nucleophilic addition reactions .
Physicochemical Data
The density and flash point estimates derive from structurally analogous indole derivatives , while the molecular formula and weight are confirmed by supplier data .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 6-chloro-7-methyl-1H-indole-2-carbaldehyde typically follows a multi-step protocol:
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Indole Core Formation:
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The Fischer indole synthesis is employed, involving the reaction of phenylhydrazine with a substituted ketone under acidic conditions. For this compound, 4-chloro-3-methylacetophenone may serve as the ketone precursor.
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Functionalization:
Industrial-Scale Production
Industrial methods prioritize yield optimization and purity control:
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Continuous Flow Reactors: Enhance reaction efficiency and reduce byproduct formation.
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Purification Techniques: Chromatography and recrystallization ensure ≥95% purity.
Reactivity and Chemical Transformations
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids. For example, treatment with potassium permanganate (KMnO₄) yields 6-chloro-7-methyl-1H-indole-2-carboxylic acid.
Nucleophilic Additions
The formyl group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones. These derivatives are pivotal in medicinal chemistry for drug discovery.
Electrophilic Substitution
The indole ring’s electron-rich nature facilitates substitutions at position 3 or 5. For instance, nitration with nitric acid (HNO₃) introduces nitro groups, altering electronic properties for materials science applications.
Future Research Directions
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Biological Screening: Comprehensive in vitro and in vivo studies to validate therapeutic potential.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability or target specificity.
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Process Optimization: Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.
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